

Introduction: The Thiazole Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **2-Methylthiazole-4-carboxamide**

Cat. No.: **B1310942**

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The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and rigid structure allow it to serve as a versatile pharmacophore, present in a multitude of clinically approved drugs and biologically active compounds.^{[1][2]} Derivatives of thiazole exhibit a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.^[3]

Within this broad class, the **2-methylthiazole-4-carboxamide** core represents a particularly fruitful starting point for molecular design. The methyl group at the 2-position can influence solubility and metabolic stability, while the carboxamide linkage at the 4-position provides a crucial anchor for hydrogen bonding interactions with biological targets and a convenient point for synthetic elaboration. This guide, intended for researchers and drug development professionals, will provide a comprehensive overview of the biological activities associated with the **2-methylthiazole-4-carboxamide** scaffold by examining the synthesis, mechanisms of action, and therapeutic potential of its key derivatives.

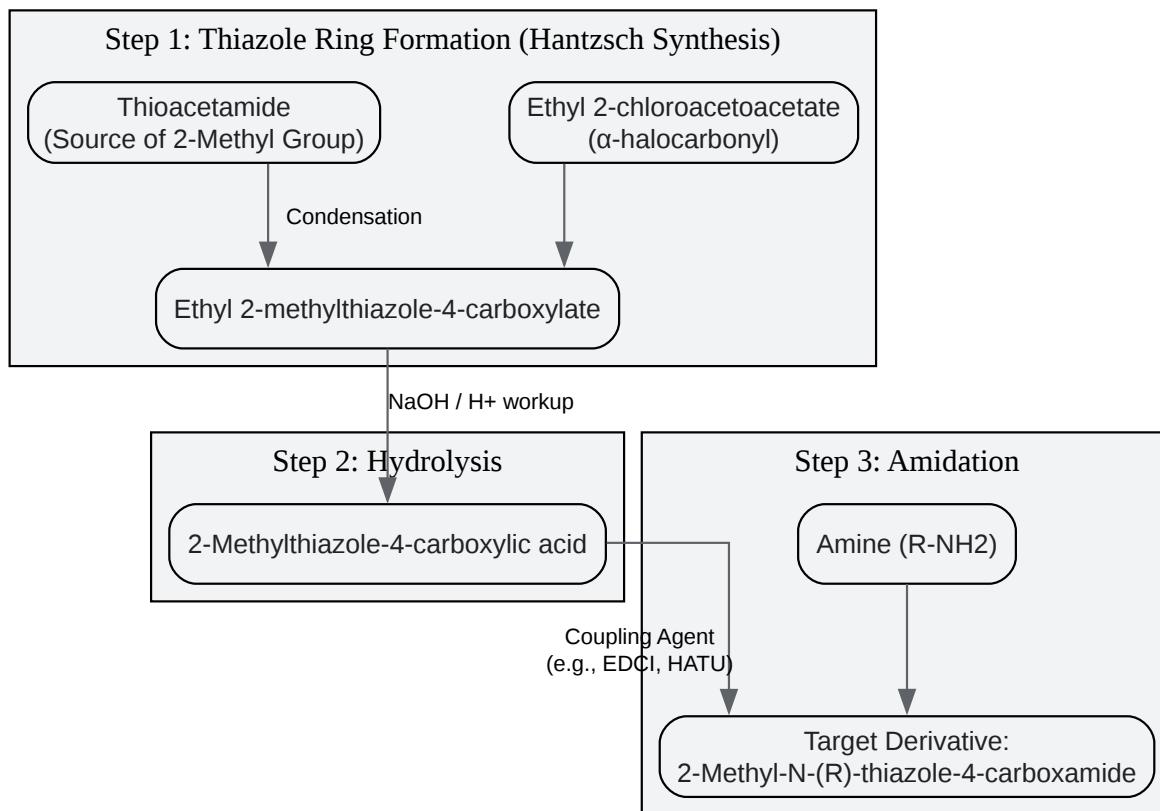
Section 1: Synthesis of the 2-Methylthiazole-4-carboxamide Core

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a primary and highly adaptable method. The general approach to synthesizing **2-methylthiazole-4-carboxamide** derivatives involves the condensation of a thioamide (specifically, thioacetamide for the 2-methyl substitution) with an

α -halocarbonyl compound. Subsequent amidation of the resulting carboxylic acid or ester furnishes the final carboxamide.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, often achievable in a streamlined "one-pot" reaction, which simplifies operations and improves yield.[4]



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Caption: General synthetic pathway for **2-methylthiazole-4-carboxamide** derivatives.

Detailed Experimental Protocol: Synthesis of N-Aryl-2-methylthiazole-4-carboxamides

This protocol is a representative example adapted from methodologies for synthesizing similar carboxamide derivatives.[\[5\]](#)[\[6\]](#)

- Synthesis of Ethyl 2-methylthiazole-4-carboxylate:
 - To a solution of ethyl 2-chloroacetoacetate (1 eq.) in ethanol, add thioacetamide (1.1 eq.).
 - Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
 - Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
- Hydrolysis to 2-Methylthiazole-4-carboxylic acid:
 - Dissolve the ethyl 2-methylthiazole-4-carboxylate (1 eq.) in a mixture of methanol and 5N aqueous sodium hydroxide solution.[\[7\]](#)
 - Stir the solution at room temperature until TLC analysis indicates the complete disappearance of the starting material.[\[7\]](#)
 - Remove the methanol under reduced pressure.
 - In an ice-water bath, acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.[\[7\]](#)[\[8\]](#)
 - Filter the solid, wash with cold water and ether, and dry to obtain 2-methylthiazole-4-carboxylic acid.[\[7\]](#)
- Amide Coupling to form N-Aryl Carboxamides:
 - Suspend 2-methylthiazole-4-carboxylic acid (1 eq.) in dichloromethane (DCM).

- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq.) and 4-Dimethylaminopyridine (DMAP) (0.1 eq.) and stir under an argon atmosphere.[\[5\]](#)
- After 30 minutes, add the desired substituted aniline (1.1 eq.) to the mixture.
- Stir the reaction for 24-48 hours at room temperature.[\[5\]](#)
- Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by column chromatography on silica gel to yield the target **N-aryl-2-methylthiazole-4-carboxamide**.

Section 2: Anticancer Activity

The **2-methylthiazole-4-carboxamide** scaffold is a prominent feature in the design of novel anticancer agents, with derivatives demonstrating potent activity through diverse mechanisms of action.

Inhibition of Tubulin Polymerization

Tubulin, the protein subunit of microtubules, is a critical target in cancer therapy. Agents that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. Pretubulysin, a natural product, exhibits potent anti-mitotic activity by inhibiting tubulin polymerization.[\[9\]](#) Inspired by its structure, researchers have designed simpler, more synthetically accessible 2-amino-thiazole-4-carboxamides.[\[9\]](#)

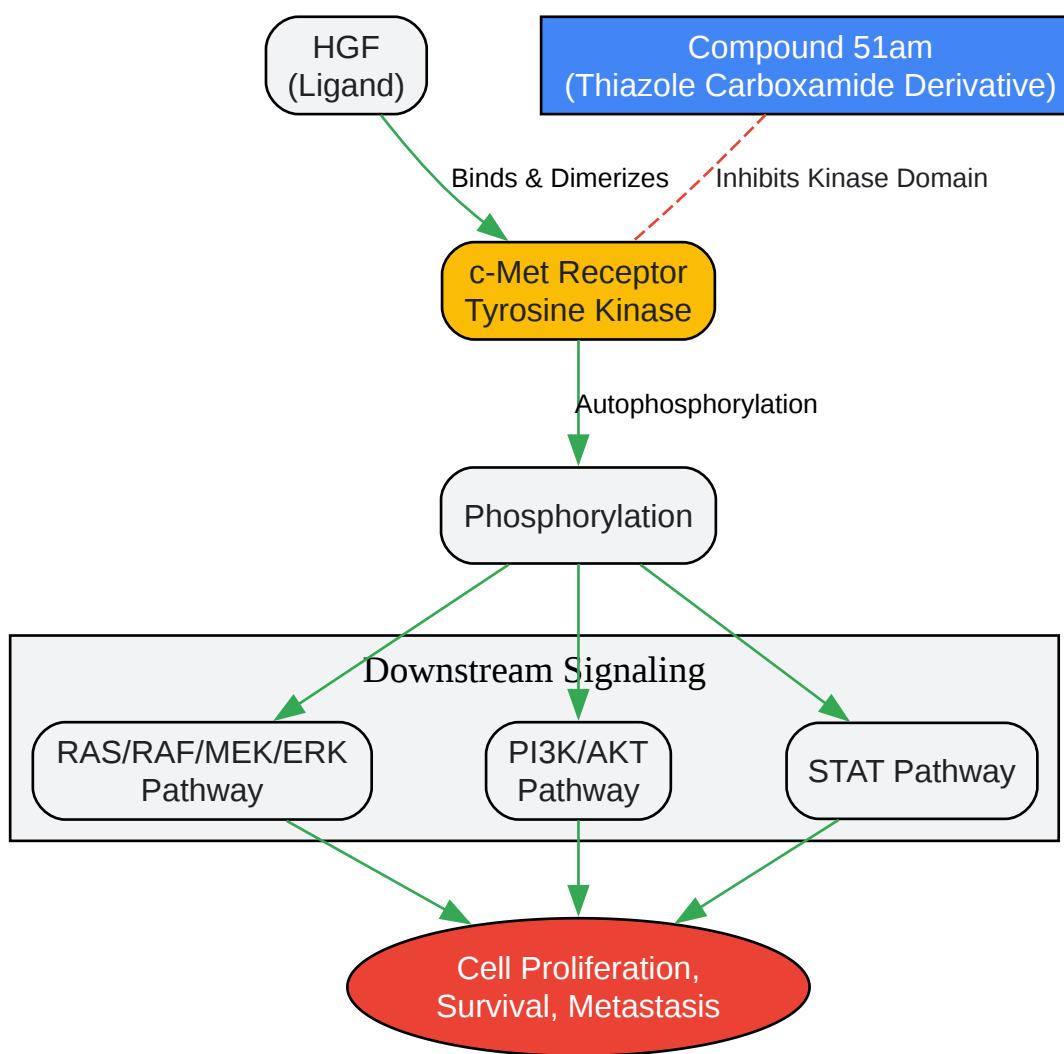
One such derivative, compound 6m from a synthesized series, exhibited significant antitumor activity with IC_{50} values of 0.47 μ M in MCF7 (breast cancer) and 1.1 μ M in NCI-H1650 (lung cancer) cells.[\[9\]](#) This suggests that the thiazole-carboxamide core can effectively mimic the structural motifs of more complex natural products to achieve a similar biological effect.

Kinase Inhibition: Targeting c-Met

The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention. Thiazole

carboxamides have been identified as suitable scaffolds for interacting with the hinge region of the c-Met kinase domain.

In a comprehensive study, a series of thiazole/thiadiazole carboxamide derivatives were synthesized and evaluated as c-Met inhibitors.^[10] Compound 51am emerged as a highly promising inhibitor, demonstrating potent activity in both biochemical and cellular assays and exhibiting efficacy against several c-Met mutants.^[10] Mechanistically, 51am was shown to inhibit c-Met phosphorylation, leading to cell cycle arrest and apoptosis in MKN-45 gastric cancer cells.^[10]



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Caption: Inhibition of the c-Met signaling pathway by a thiazole carboxamide derivative.

Cyclooxygenase (COX) Inhibition

Chronic inflammation, often mediated by cyclooxygenase (COX) enzymes, is linked to the development of various cancers.^[6] COX-2 is frequently overexpressed in tumor cells, making it a viable target for anticancer drugs.^[6] Several studies have explored thiazole carboxamide derivatives as COX inhibitors.^{[5][11]}

In one study, a series of thiazole carboxamides were designed and evaluated for COX-1/COX-2 inhibition and anticancer activity.^[5] Compound 2b, featuring a t-butyl substituent, was the most potent dual inhibitor, with IC_{50} values of 0.239 μ M for COX-1 and 0.191 μ M for COX-2.^[5] It also showed moderate anticancer activity against COLO205 (colon) and B16F1 (melanoma) cancer cell lines.^[5] The lipophilic t-butyl group was hypothesized to enhance interaction with hydrophobic regions of the COX active site.^[5]

Compound ID	Target Cell Line	IC_{50} (μ M)	Reference
6m	MCF7 (Breast)	0.47	[9]
6m	NCI-H1650 (Lung)	1.1	[9]
Compound 2b	COLO205 (Colon)	30.79	[5]
Compound 2b	B16F1 (Melanoma)	74.15	[5]
3-fluoro analog	T47D, Caco-2, HT-29	< 10 μ g/mL	[12]

Table 1: Summary of anticancer activities of selected 2-methylthiazole-4-carboxamide derivatives.

Section 3: Antimicrobial Activity

The emergence of drug-resistant pathogens, particularly *Mycobacterium tuberculosis* (Mtb), presents a severe global health threat, necessitating the discovery of new drugs with novel mechanisms of action.

Anti-tubercular Activity

The natural antibiotic Thiolactomycin (TLM) inhibits mycolic acid biosynthesis in *Mtb* by targeting the β -ketoacyl-ACP synthase enzyme, mtFabH.^{[8][13]} To overcome the synthetic challenges of TLM, researchers have developed more tractable 2-aminothiazole-4-carboxylate scaffolds as mimics.^{[8][13]}

A key finding from this research was the dissociation of whole-cell activity from direct enzyme inhibition. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate demonstrated excellent activity against the whole *Mtb* H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.06 μ g/ml (240 nM), yet it showed no activity against the isolated mtFabH enzyme.^{[8][13]} Conversely, another derivative inhibited mtFabH ($IC_{50} = 0.95 \mu$ g/ml) but was inactive against the whole organism.^{[8][13]} This highlights that while the 2-aminothiazole-4-carboxylate scaffold is a promising template for anti-tubercular agents, its mechanism may involve targets other than mtFabH, warranting further investigation.^[8]

Protocol: Microplate Alamar Blue Assay (MABA) for *Mtb* Susceptibility

This protocol is a standard method for determining the MIC of compounds against *M. tuberculosis*.

- Preparation: In a 96-well microplate, add 100 μ L of Middlebrook 7H9 broth to all wells.
- Compound Dilution: Serially dilute the test compounds (solubilized in DMSO) across the plate.
- Inoculation: Add 100 μ L of *Mtb* H37Rv culture (adjusted to a McFarland standard of 1.0) to each well. Include a drug-free control well.
- Incubation: Incubate the plate at 37°C for 7 days.
- Colorimetric Reading: Add 20 μ L of Alamar Blue solution and 12.5 μ L of 20% Tween 80 to each well. Re-incubate for 24 hours.
- Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Section 4: Other Notable Biological Activities

The versatility of the **2-methylthiazole-4-carboxamide** scaffold extends to other therapeutic areas.

- Xanthine Oxidase (XO) Inhibition: Derivatives of 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine oxidase, an enzyme involved in gout and hyperuricemia.[14] Compounds with fluoro (5b, $IC_{50} = 0.57 \mu M$) and chloro (5c, $IC_{50} = 0.91 \mu M$) substitutions showed excellent XO inhibitory activity.[14]
- Muscarinic M_3 Antagonism: In the search for treatments for overactive bladder, 2-aminothiazole-4-carboxamides were identified as a novel class of selective antagonists for the muscarinic M_3 receptor.[15] Through combinatorial synthesis, derivatives with high potency and selectivity for M_3 over M_1 and M_2 receptors were discovered.[15]
- Antioxidant Activity: Oxidative stress is implicated in a wide range of diseases. Thiazole-carboxamide derivatives have been evaluated for their free radical scavenging potential.[16] [17] In one study, the derivative LMH6, featuring a t-butyl group, exhibited exceptionally strong antioxidant activity against the DPPH free radical, with an IC_{50} value of $0.185 \mu M$, significantly more potent than the Trolox control ($IC_{50} = 3.10 \mu M$).[16]

Section 5: Conclusion and Future Perspectives

The **2-methylthiazole-4-carboxamide** core is a robust and highly adaptable scaffold for the development of new therapeutic agents. The research synthesized in this guide demonstrates its potential across oncology, infectious disease, and inflammatory disorders. The ease of synthetic modification at the carboxamide nitrogen allows for fine-tuning of pharmacological properties, enabling the exploration of vast chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

- Mechanism Deconvolution: For compounds showing potent whole-cell activity but weak enzymatic inhibition (e.g., in *Mtb*), identifying the precise molecular targets is crucial.
- Structure-Activity Relationship (SAR) Expansion: Systematic exploration of substituents on both the thiazole ring and the carboxamide will continue to yield compounds with improved

activity and drug-like properties.

- Pharmacokinetic Profiling: Promising lead compounds must be advanced through ADME (absorption, distribution, metabolism, and excretion) studies to assess their viability as clinical candidates.

The collective evidence strongly supports the **2-methylthiazole-4-carboxamide** scaffold as a privileged structure that will undoubtedly continue to be a source of novel drug candidates for years to come.

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